molecular formula C15H11NO2 B5835039 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one CAS No. 117039-85-7

6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

Cat. No.: B5835039
CAS No.: 117039-85-7
M. Wt: 237.25 g/mol
InChI Key: XUKXDTOQDIGVOS-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family This compound is characterized by a benzene ring fused to an oxazine ring, with a methyl group at the 6-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the use of acetic anhydride or polyphosphoric acid as cyclizing agents. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazinone ring .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method is advantageous due to its high yield and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of bacterial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

  • 2-Methyl-4H-3,1-benzoxazin-4-one
  • 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one
  • 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one

Comparison: 6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl group at the 6-position and the phenyl group at the 2-position enhances its stability and reactivity compared to other benzoxazinone derivatives .

Properties

IUPAC Name

6-methyl-2-phenyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-7-8-13-12(9-10)15(17)18-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKXDTOQDIGVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354842
Record name 4H-3,1-Benzoxazin-4-one, 6-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117039-85-7
Record name 4H-3,1-Benzoxazin-4-one, 6-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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